molecular formula C55H86N20O21S2 B578265 Phleomycin D1 CAS No. 11031-11-1

Phleomycin D1

Katalognummer: B578265
CAS-Nummer: 11031-11-1
Molekulargewicht: 1427.532
InChI-Schlüssel: CWCMIVBLVUHDHK-ZSNHEYEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phleomycin D1 is a glycopeptide antibiotic originally isolated from the bacterium Streptomyces verticillus . It contains a (4’R)-4’,5’-dihydro-2,4’-bi-1,3-thiazole-2’,4-diyl moiety with a 4-guanidylbutylaminocarbonyl group attached to the 4-position of the terminal thiazole ring . It is a member of the Bleomycin/Phleomycin family .


Molecular Structure Analysis

This compound contains a (4’R)-4’,5’-dihydro-2,4’-bi-1,3-thiazole-2’,4-diyl moiety with a 4-guanidylbutylaminocarbonyl group attached to the 4-position of the terminal thiazole ring . The disruption of planarity of this ring and the similarities between FePLM‐ and FeBLM‐mediated DNA cleavage have led researchers to conclude that a partial intercalative mode of binding is not feasible .


Chemical Reactions Analysis

Like all phleomycins, this compound can form complexes with redox-active metals such as Co, Cu, and Fe . It causes cell death by binding and cleaving DNA .


Physical and Chemical Properties Analysis

This compound is a glycopeptide antibiotic, structurally related to the antibiotic, bleomycin . It is mainly composed of phelomycin D1 in a copper chelate and hydrochloride salt form . It is blue in color due to the presence of copper ion Cu 2+ .

Wissenschaftliche Forschungsanwendungen

  • DNA Damage and Cell Cycle Arrest in Yeasts : Phleomycin D1 induces DNA damage, leading to growth inhibition and cell cycle arrest in the G2-phase in the fission yeast Schizosaccharomyces pombe. This effect makes phleomycin useful for studying DNA damage and cell cycle checkpoints in yeast models (Belenguer et al., 1995).

  • Use in Genetic Engineering : The ble gene from transposon Tn5, which confers resistance to phleomycin, can be used as a dominant selectable marker in Saccharomyces cerevisiae. This enables the direct selection of phleomycin-resistant transformants on rich media (Gatignol et al., 1987).

  • Selectable Marker for Eukaryotes : The Sh ble gene from Streptoalloteichus hindustanus encodes a protein conferring resistance to phleomycin, and has been used as a selectable marker for both lower and higher eukaryotes in laboratory settings (Drocourt et al., 1990).

  • Comparison with Other Bleomycin Family Drugs : this compound, along with other members of the bleomycin family, has different DNA sequence selectivities. This variability is significant for the development of novel cancer chemotherapeutic drugs (Chen et al., 2016).

  • Checkpoint Response in Yeast : this compound plays a role in checkpoint response following DNA damage in Saccharomyces cerevisiae. The related Tel1 protein in yeast regulates the checkpoint response to phleomycin treatment (Nakada et al., 2003).

  • Antitumour Properties : Initially discovered in Japan, phleomycin has been evaluated for potential antitumour activity. This exploration has contributed to the understanding of its effect on various tumours (Bradner & Pindell, 1962).

  • Drug Delivery Vector : Phleomycin has been examined in combination with adenovirus dodecahedron as a drug delivery vector. This innovative approach aims to improve drug bioavailability and efficacy (Żochowska et al., 2009).

  • Study of DNA Interactions : Research has been conducted to understand how phleomycin interacts with DNA, including its coordination mode and the resulting DNA cleavage. This knowledge is crucial for its application in cancer therapy (Stokowa-Sołtys et al., 2019).

Wirkmechanismus

Target of Action

Phleomycin D1, a glycopeptide antibiotic, primarily targets DNA within cells . It is effective against a broad spectrum of aerobic organisms, including bacteria, filamentous fungi, yeast, plant, and animal cells .

Mode of Action

This compound interacts with its target, DNA, by intercalating into it and inducing double-stranded breaks . This interaction disrupts the normal functioning of DNA, leading to cell death . It has been observed that this antibiotic selectively inhibits the DNA synthesis in E. coli and in HeLa cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA synthesis . By intercalating into DNA and causing double-stranded breaks, this compound disrupts the replication process, leading to the inhibition of DNA synthesis .

Pharmacokinetics

As a water-soluble compound , it is expected to have certain bioavailability characteristics common to such compounds

Result of Action

The primary result of this compound’s action is cell death . By causing double-stranded breaks in DNA, it disrupts the normal cellular processes, leading to the death of the cell . This makes this compound effective against a variety of aerobic organisms .

Action Environment

The activity of this compound can be influenced by environmental factors. For instance, its activity is reduced by a factor of 2-3 in hypertonic media . Additionally, the sensitivity of cultured cells to this compound is increased at higher pH, allowing for complete cell growth inhibition at lower concentrations in a higher pH medium . It is also sensitive to high concentrations of acids .

Safety and Hazards

Phleomycin D1 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemische Analyse

Biochemical Properties

Phleomycin D1 plays a significant role in biochemical reactions, particularly in its interaction with DNA. It forms complexes with redox-active metals such as copper, cobalt, and iron, which are essential for its activity . This compound interacts with enzymes involved in DNA repair, such as the RAD6 DNA repair gene in yeast, which is crucial for resistance to the compound . Additionally, it interacts with proteins involved in the cell cycle, blocking S-phase entry and thus inhibiting cell proliferation .

Cellular Effects

This compound exhibits a broad spectrum of toxicity against various cell types, including bacteria, fungi, yeast, plant, and animal cells . It damages DNA, leading to cell death, and is used as a selective agent in molecular genetics experiments . In eukaryotic cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by inducing DNA damage and activating DNA repair mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind and cleave DNA. The compound forms a complex with copper ions, which is essential for its DNA-binding activity . Once inside the cell, the copper ions are reduced, activating this compound to bind and cleave DNA, leading to double-stranded breaks . This DNA damage triggers a cascade of cellular responses, including the activation of DNA repair pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and is sensitive to high concentrations of acids . Over time, this compound can degrade, reducing its effectiveness. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent DNA damage and affect cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively induce DNA damage and cell death, while at high doses, it can cause toxic or adverse effects . Studies have shown that the sensitivity of cells to this compound is pH-dependent, with higher pH increasing sensitivity . This dosage-dependent effect is crucial for determining the appropriate concentration for experimental use.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It forms complexes with redox-active metals, which are essential for its activity . The compound’s ability to bind and cleave DNA affects metabolic flux and metabolite levels, influencing cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The copper-chelated form of this compound is inactive until it enters the cell, where the copper ions are reduced, activating the compound . This process affects the localization and accumulation of this compound within cells.

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it exerts its DNA-cleaving activity . The compound’s ability to target DNA is facilitated by its structure, which includes a bithiazole moiety that allows it to bind to DNA . This localization is crucial for its function as a DNA-damaging agent.

Eigenschaften

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[(4R)-4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16,18,20-24,27-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,17,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,27+,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCMIVBLVUHDHK-ZSNHEYEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=N[C@H](CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86N20O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336409
Record name Zeocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11031-11-1
Record name Zeocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11031-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phleomycin D1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011031111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zeocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHLEOMYCIN D1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0VC1NEK5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does phleomycin D1 interact with DNA and what are the downstream effects of this interaction?

A1: While the exact mechanism of action for this compound requires further investigation, research suggests that it causes both single-strand and double-strand DNA breaks. [, ] This DNA damage is believed to be responsible for its cytotoxic effects, ultimately leading to cell death. Unlike bleomycin A2, another antitumor antibiotic, this compound's DNA-degrading activity shows minimal sensitivity to changes in DNA conformation, suggesting a distinct interaction mechanism. []

Q2: How does this compound compare to bleomycin A2 in terms of its sensitivity to DNA conformation?

A2: Research indicates that this compound demonstrates minimal response to alterations in DNA superhelicity, unlike bleomycin A2. [] Bleomycin A2's DNA-cleaving activity is significantly influenced by the degree of DNA supercoiling, with its activity peaking when DNA is in a relaxed state. [] This difference in response to DNA conformation suggests that this compound and bleomycin A2, despite their structural similarities, likely interact with and cleave DNA through different mechanisms.

Q3: Beyond its antitumor activity, are there other applications for this compound resistance genes?

A3: Yes, this compound resistance genes, particularly the Sh ble gene, have found utility as selectable markers in genetic transformation protocols. [, ] This application is particularly valuable in organisms like Pichia stipitis, a yeast with potential in biofuel production, and the diatom Phaeodactylum tricornutum, a model organism for studying photosynthesis and biofuel production. [, ] The availability of this compound resistance genes expands the toolkit for genetic manipulation in these organisms, enabling scientists to introduce and study genes of interest for various biotechnological applications.

Q4: Does the ETH1 gene in Saccharomyces cerevisiae offer any protection against this compound?

A4: Research shows that while deletion of the ETH1 gene alone does not increase sensitivity to this compound in S. cerevisiae, it does so in the absence of a functional APN1 gene. [] The double mutant strain (apn1 eth1) displayed increased sensitivity to this compound compared to the single apn1 mutant. This suggests that ETH1 can partially compensate for the loss of APN1 in repairing this compound-induced DNA damage.

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